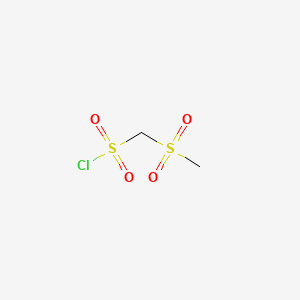
(methylsulfonyl)methanesulfonyl chloride
Overview
Description
(Methylsulfonyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C2H5ClO4S2 . It is a white to off-white powder that is soluble in water and various organic solvents. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Chlorination of Methanesulfonic Acid: One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction proceeds as follows:
- Methanesulfonic Acid + Thionyl Chloride:
CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
- Methanesulfonic Acid + Phosgene:
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
- Substitution Reactions: (Methylsulfonyl)methanesulfonyl chloride is highly reactive and undergoes substitution reactions with various nucleophiles.
- Elimination Reactions: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.
Common Reagents and Conditions:
- Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
- Amines: Reacts with amines to form sulfonamides.
Major Products:
- Methanesulfonates: Formed from the reaction with alcohols.
- Sulfonamides: Formed from the reaction with amines .
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
- Employed in the synthesis of methanesulfonates, which are intermediates in various chemical reactions.
Biology and Medicine:
- Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Acts as a protecting group for alcohols in the synthesis of complex molecules.
Industry:
- Used in the production of agrochemicals and other industrial chemicals.
- Serves as a reagent in the manufacture of dyes and pigments .
Mechanism of Action
Mechanism:
- (Methylsulfonyl)methanesulfonyl chloride acts as an electrophile, facilitating the introduction of the methanesulfonyl group into various substrates.
- The compound undergoes an E1cb elimination to generate sulfene, which then reacts with nucleophiles such as alcohols and amines.
Molecular Targets and Pathways:
- The primary molecular target is the nucleophilic site on the substrate, where the methanesulfonyl group is introduced.
- The reaction pathway involves the formation of sulfene as an intermediate, followed by nucleophilic attack and proton transfer .
Comparison with Similar Compounds
- Methanesulfonyl Chloride (CH3SO2Cl): Similar in structure but lacks the additional sulfonyl group.
- Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a methyl group.
Uniqueness:
Properties
IUPAC Name |
methylsulfonylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYGBSUPOHHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339445 | |
| Record name | Methylsulfonylmethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22317-89-1 | |
| Record name | Methylsulfonylmethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfonylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)









